molecular formula C26H19N3O3S B3711792 N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide

Cat. No.: B3711792
M. Wt: 453.5 g/mol
InChI Key: VKQFEKYISCEHNP-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a naphthalene moiety, and a carbamothioyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 4-methoxyaniline with salicylic acid under acidic conditions to form 2-(4-methoxyphenyl)-1,3-benzoxazole.

    Introduction of the Carbamothioyl Group: The benzoxazole derivative is then reacted with thiophosgene to introduce the carbamothioyl group.

    Coupling with Naphthalene-1-carboxylic Acid: Finally, the compound is coupled with naphthalene-1-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to an amine.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-1,3-benzoxazole.

    Reduction: Formation of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]aminomethyl}naphthalene-1-carboxamide.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. The carbamothioyl group can form covalent bonds with proteins, inhibiting their activity. These interactions can trigger various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-1,3-benzoxazole: Lacks the carbamothioyl and naphthalene groups.

    Naphthalene-1-carboxamide: Lacks the benzoxazole and carbamothioyl groups.

    N-{[2-(4-hydroxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}naphthalene-1-carboxamide is unique due to the combination of its benzoxazole, carbamothioyl, and naphthalene moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c1-31-19-12-9-17(10-13-19)25-28-22-15-18(11-14-23(22)32-25)27-26(33)29-24(30)21-8-4-6-16-5-2-3-7-20(16)21/h2-15H,1H3,(H2,27,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQFEKYISCEHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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